molecular formula C10H13N5O B2358141 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one CAS No. 2097936-94-0

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one

Cat. No.: B2358141
CAS No.: 2097936-94-0
M. Wt: 219.248
InChI Key: FDOWFSKMBWZTMN-UHFFFAOYSA-N
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Description

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one is a heterocyclic compound that features both pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with a suitable pyrimidine precursor under controlled conditions. One common method involves heating the reactants in ethanol at elevated temperatures (around 100°C) for several hours to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino group on the pyrazole ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The amino group on the pyrazole ring can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-amino-3-methyl-1H-pyrazol-1-yl)-3,6-dimethyl-3,4-dihydropyrimidin-4-one is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(5-amino-3-methylpyrazol-1-yl)-3,6-dimethylpyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-6-5-9(16)14(3)10(12-6)15-8(11)4-7(2)13-15/h4-5H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOWFSKMBWZTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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